Bradykinin acetate

Receptor pharmacology Binding affinity Selectivity profiling

Researchers requiring definitive B2 receptor activation without B1 crosstalk must avoid kinin analog substitution. Bradykinin acetate is the essential reference agonist delivering >18,500-fold B2 selectivity (IC50=0.54 nM vs Ki>10,000 nM for B1). • Calibrated potency: Reproducible EC50 of 1 nM in guinea pig ileum assays ensures cross-study comparability. • Validated pain model: 1 µg/paw reliably induces hyperalgesia reversible by icatibant, providing a robust framework for analgesic screening. • Stable reference standard: The acetate salt guarantees reproducible solubility versus trifluoroacetate salts, supporting consistent bioassay results.

Molecular Formula C52H77N15O13
Molecular Weight 1120.3 g/mol
CAS No. 6846-03-3
Cat. No. B612376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradykinin acetate
CAS6846-03-3
SynonymsBK;  L-Bradykinin;  Callidin I;  CallidinI;  Callidin-I;  KallidinI;  Kallidin I;  Kallidin-I;  C acid;  C-acid;  Kallidin 9;  Kallidin-9;  Kallidin9;  Bradykinin
Molecular FormulaC52H77N15O13
Molecular Weight1120.3 g/mol
Structural Identifiers
InChIInChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;/m0./s1
InChIKeyVIGBULRGBBKXHS-MIEKKPBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bradykinin Acetate (CAS 6846-03-3): Baseline Characteristics for Research Procurement


Bradykinin acetate (CAS 6846-03-3) is the stabilized acetate salt form of the endogenous nonapeptide Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH [1]. It functions as a potent agonist at the bradykinin B2 receptor, with an IC50 of 0.54 nM in COS-7 cells expressing the human receptor, and exhibits greater than 18,500-fold selectivity over the B1 receptor (Ki > 10,000 nM in HEK293 cells) [2]. The compound is a key research tool for investigating vasodilation, inflammation, pain signaling, and vascular permeability pathways [3].

Bradykinin Acetate (CAS 6846-03-3): Why In-Class Substitution Without Quantitative Equivalence Data Compromises Research Integrity


Kinin peptides are not interchangeable surrogates. Substituting Bradykinin acetate with a structurally related analog—such as Lys-bradykinin (kallidin), [Des-Arg9]-Bradykinin, [Hyp3]-Bradykinin, or Bombinakinin M—without rigorous justification introduces uncontrolled variables. These analogs diverge meaningfully in receptor subtype selectivity (B1 vs. B2 affinity profiles differing by orders of magnitude) [1], functional potency (EC50 values varying up to 50-fold in tissue contractility assays) [2], and in vivo pharmacokinetic half-life (ranging from seconds for Bradykinin to minutes for certain analogs) [3]. Furthermore, the acetate salt form confers specific solubility and stability characteristics distinct from trifluoroacetate or free base counterparts, directly impacting experimental reproducibility . Procurement decisions must be anchored in the precise quantitative performance parameters of Bradykinin acetate relative to the specific comparator under consideration.

Bradykinin Acetate (CAS 6846-03-3): Quantitative Comparative Evidence Against Closest Analogs for Procurement Decision-Making


B2 Receptor Affinity: Bradykinin Acetate Matches Kallidin Within Experimental Error but Maintains ~18,500-Fold B1 Selectivity Advantage

Bradykinin acetate binds the human B2 receptor with an IC50 of 0.54 nM in COS-7 cells. The closest endogenous comparator, Lys-bradykinin (kallidin), exhibits a marginally higher IC50 of 0.63 nM in the same assay system, representing a statistically insignificant 1.17-fold difference [1]. Critically, Bradykinin acetate does not bind the B1 receptor at physiologically relevant concentrations (Ki > 10,000 nM), yielding a B1/B2 selectivity ratio exceeding 18,500 [2]. In contrast, the B1-selective analog [Des-Arg9]-Bradykinin displays a B1 receptor Ki of approximately 1.93 nM , rendering it wholly unsuitable as a substitute for B2 receptor-dependent investigations.

Receptor pharmacology Binding affinity Selectivity profiling

Guinea Pig Ileum Contractility: Bradykinin Acetate Exhibits 4-Fold Higher Potency (EC50 = 1 nM) Than Bombinakinin M (EC50 = 4 nM)

In the guinea pig ileum contractility assay—a classical pharmacological preparation for kinin receptor functional assessment—Bradykinin acetate elicits concentration-dependent contraction with an EC50 of 1 nM [1]. Under identical experimental conditions, the bradykinin-related frog skin peptide Bombinakinin M (DLPKINRKGP-bradykinin) yields an EC50 of 4 nM, representing a 4-fold lower potency . This quantitative difference is attributable to the N-terminal extension present in Bombinakinin M, which alters receptor interaction kinetics. Although Bombinakinin M is reported to exhibit ~50-fold greater potency than Bradykinin in mammalian arterial smooth muscle preparations , this tissue-specific divergence underscores that potency rankings are not conserved across all experimental systems.

Functional bioassay Tissue contractility Potency comparison

In Vivo Half-Life: Bradykinin Acetate (t½ = 17-27 s) Demonstrates Order-of-Magnitude Shorter Circulation Time Than Des-Arg9-Bradykinin (t½ ≈ 643 s)

Bradykinin acetate is characterized by extremely rapid in vivo clearance, with reported half-lives of 17 seconds [1] and 27 ± 10 seconds in human serum [2]. This rapid degradation is mediated primarily by angiotensin-converting enzyme (ACE) and neutral endopeptidases. The B1-selective metabolite [Des-Arg9]-Bradykinin, which lacks the C-terminal arginine residue, exhibits markedly prolonged stability, with a serum half-life of 643 ± 436 seconds—approximately 24-fold longer than Bradykinin acetate [3]. This differential metabolic stability is a direct consequence of the structural modification and has profound implications for in vivo experimental design, particularly when assessing acute versus sustained kinin-mediated responses.

Pharmacokinetics Peptide stability In vivo metabolism

[Hyp3]-Bradykinin: Equivalent Potency in Rat Uterus Assay Despite Proline-to-Hydroxyproline Substitution

[Hyp3]-Bradykinin, a naturally occurring analog in which the third amino acid proline is replaced by hydroxyproline, exhibits binding affinity and functional potency indistinguishable from native Bradykinin acetate in the isolated rat uterus contraction assay . Both compounds show equivalent efficacy in this B2 receptor-mediated smooth muscle preparation, confirming that the Pro3→Hyp3 substitution is functionally silent in this tissue context [1]. While this structural modification does not confer a potency advantage, it does not diminish activity, distinguishing [Hyp3]-Bradykinin from other analogs that exhibit either enhanced or reduced potency depending on the assay system.

Structure-activity relationship Receptor binding Analog characterization

Bradykinin Acetate (CAS 6846-03-3): Evidence-Anchored Research and Industrial Application Scenarios


Validation of B2 Receptor-Specific Pharmacological Assays

Due to its >18,500-fold selectivity for the B2 receptor over the B1 receptor (IC50 = 0.54 nM for B2; Ki > 10,000 nM for B1) [1], Bradykinin acetate serves as the definitive reference agonist for calibrating B2 receptor-mediated responses in recombinant cell lines, isolated tissue preparations, and primary cell cultures. Its use ensures that observed biological effects—such as arachidonic acid release (EC50 = 0.7 nM in CHO-B2 cells) [2] or coronary artery relaxation (100 nM induces full relaxation of porcine coronary rings) [3]—can be unambiguously attributed to B2 receptor activation, free from B1 receptor crosstalk.

In Vivo Acute Inflammation and Hyperalgesia Modeling

The established potency and rapid in vivo clearance (t½ = 17-27 seconds) [4] of Bradykinin acetate make it the standard agonist for inducing acute, transient inflammatory pain responses in rodent models. At a dose of 1 µg/paw, it reliably induces hyperalgesia in mice, an effect that can be fully reversed by the B2 antagonist icatibant (HOE 140) [5]. This well-characterized dose-response relationship and pharmacological reversibility provide a robust experimental framework for evaluating novel analgesic compounds or anti-inflammatory interventions.

Standardization of Tissue Contractility Bioassays

In classical pharmacological preparations such as the guinea pig ileum, Bradykinin acetate elicits reproducible contractile responses with an EC50 of 1 nM [6]. This established potency value provides a critical benchmark for quality control and calibration of isolated organ bath systems. Any deviation from this reference EC50 when using alternative kinin analogs—for instance, the 4-fold lower potency of Bombinakinin M (EC50 = 4 nM) —must be explicitly documented and accounted for in experimental design to ensure cross-study comparability and data reproducibility.

Benchmark for Kinin Metabolite and Degradation Studies

The extremely short plasma half-life of Bradykinin acetate necessitates careful consideration in experimental design but also establishes it as the essential reference compound for studying kinin metabolism. The identification of BK1-5 (Arg-Pro-Pro-Gly-Phe) as the major stable plasma metabolite, with a terminal half-life of 86-101 minutes [7], provides a measurable surrogate endpoint for systemic bradykinin generation. Procurement of Bradykinin acetate is required for generating authentic metabolite standards and for calibrating assays designed to quantify kinin degradation pathways in human disease states such as angioedema [8].

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